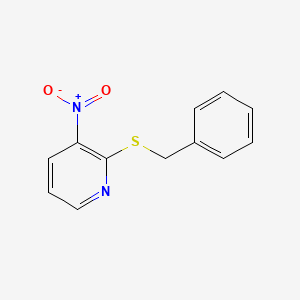

2-(Benzylthio)-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c15-14(16)11-7-4-8-13-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGAGHBQCBIQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963838 | |

| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

69212-31-3 | |

| Record name | 2-(Benzylsulfanyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzylthio)-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Benzylthio)-3-nitropyridine

Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(Benzylthio)-3-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyridine scaffold is a cornerstone in drug discovery, and its functionalization is critical for developing novel therapeutic agents.[1] This document outlines an efficient synthesis via nucleophilic aromatic substitution (SNAr), leveraging the activation provided by the nitro group. Furthermore, it establishes a robust, multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the title compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, field-proven methodology for the preparation and validation of this valuable synthetic intermediate.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a privileged scaffold in pharmaceutical sciences, embedded in the core structure of numerous approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent choice for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic introduction of functional groups onto the pyridine ring is a fundamental exercise in modern drug discovery.

This compound serves as an exemplary case study in pyridine functionalization. The molecule incorporates three key features:

-

The Pyridine Core: A heterocyclic motif with wide-ranging biological applications.[2]

-

The Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of various nucleophiles at the C2 and C6 positions.[3]

-

The Benzylthio Moiety: A versatile functional group that can serve as a precursor for further chemical modification or contribute directly to biological activity through interactions with target proteins. The thioether linkage is a common feature in many bioactive compounds.

This guide provides an expert-level walkthrough of the synthesis and characterization of this compound, emphasizing the causal relationships behind experimental choices to ensure reproducibility and reliability.

Section 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most effectively achieved through the reaction of 2-chloro-3-nitropyridine with benzyl mercaptan. This transformation is a classic example of an SNAr reaction.

Mechanistic Rationale

The SNAr mechanism is predicated on the pyridine ring's susceptibility to nucleophilic attack, which is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 3-position. The reaction proceeds in two conceptual steps:

-

Nucleophilic Attack: Benzyl mercaptan is first deprotonated by a suitable base (e.g., sodium hydride) to form the highly nucleophilic benzyl thiolate anion. This anion attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization onto the oxygen atoms of the nitro group.

-

Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically the rate-determining step and results in the formation of the stable thioether product.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it effectively solvates the cationic counter-ion (e.g., Na⁺) without solvating the thiolate nucleophile, thereby maximizing its reactivity.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-chloro-3-nitropyridine and benzyl mercaptan.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Thiolate Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. In a separate flask, dissolve benzyl mercaptan (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH slurry over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

-

Nucleophilic Substitution: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualization: Synthetic Workflow

Caption: A flowchart illustrating the key stages of the synthesis process.

Reagent and Product Data

| Compound Name | Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Role |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 100-102 | Electrophile |

| Benzyl Mercaptan | C₇H₈S | 124.21 | -29 | Nucleophile Precursor |

| This compound | C₁₂H₁₀N₂O₂S | 246.29 | 70-72 [4] | Product |

Section 2: Structural Elucidation and Characterization

A rigorous and multi-faceted analytical approach is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of NMR, MS, and IR spectroscopy provides a self-validating system for complete characterization.

Visualization: Characterization Workflow

Caption: The integrated workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for full characterization.

Protocol: Sample Preparation Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.

Expected ¹H NMR Data (400 MHz, CDCl₃): The proton NMR spectrum provides information on the electronic environment, number, and connectivity of protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.65 | dd | 1H | Pyridine H6 | Deshielded by adjacent nitrogen and nitro group. |

| ~ 8.45 | dd | 1H | Pyridine H4 | Deshielded by adjacent nitro group. |

| ~ 7.35-7.20 | m | 5H | Phenyl H | Typical aromatic region for a monosubstituted benzene ring. |

| ~ 7.15 | dd | 1H | Pyridine H5 | Least deshielded pyridine proton. |

| ~ 4.40 | s | 2H | -S-CH₂ -Ph | Singlet for the benzylic protons adjacent to the sulfur atom. |

Expected ¹³C NMR Data (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon skeleton and the presence of quaternary carbons.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160.0 | C2 (C-S) | Quaternary carbon attached to both sulfur and nitrogen. |

| ~ 154.0 | C4 | Pyridine CH carbon. |

| ~ 137.0 | C6 | Pyridine CH carbon. |

| ~ 136.5 | Phenyl C (ipso) | Quaternary carbon of the phenyl ring attached to CH₂. |

| ~ 130.0 | C3 (C-NO₂) | Quaternary carbon attached to the nitro group. |

| ~ 129.0 - 127.5 | Phenyl CH | Phenyl carbons (ortho, meta, para). |

| ~ 120.0 | C5 | Pyridine CH carbon. |

| ~ 38.0 | -S-CH₂ -Ph | Aliphatic carbon of the benzyl group. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule with high precision.

Protocol: Sample Preparation (LC-MS) Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol. The sample is typically introduced via an HPLC system coupled to the mass spectrometer using an electrospray ionization (ESI) source.[5]

Expected Data:

-

Molecular Formula: C₁₂H₁₀N₂O₂S

-

Calculated Exact Mass: 246.0463 g/mol [6]

-

Observed Ion (ESI+): [M+H]⁺

-

Expected m/z: 247.0536

The observation of an ion with an m/z value matching the expected value to within 5 ppm provides strong evidence for the correct elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol: Sample Preparation (FTIR-ATR) Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |

| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1520-1550 (strong) | N-O Asymmetric Stretch | Nitro (-NO₂) group |

| 1340-1360 (strong) | N-O Symmetric Stretch | Nitro (-NO₂) group |

| 1580-1450 | C=C & C=N Stretch | Aromatic Rings |

The two strong, distinct peaks for the nitro group are highly characteristic and serve as a crucial diagnostic tool for confirming the successful incorporation of this functional group.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis and characterization of this compound. The synthetic strategy, based on a well-understood SNAr reaction, is efficient and high-yielding. The presented analytical workflow, combining NMR, HRMS, and IR spectroscopy, provides a comprehensive and self-validating system for ensuring the structural integrity and purity of the final product. By understanding the rationale behind each experimental step, from mechanism to analysis, researchers can confidently prepare and utilize this valuable heterocyclic building block for applications in drug discovery and advanced organic synthesis.

References

-

This compound 98% 69212-31-3 - Sigma-Aldrich. Sigma-Aldrich.

-

This compound - SpectraBase. SpectraBase. [6]

-

This compound | 69212-31-3 - ChemicalBook. ChemicalBook. [4]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. [1]

-

69212-31-3 | this compound - ChemScene. ChemScene. [7]

-

This compound | CAS 69212-31-3 | SCBT. Santa Cruz Biotechnology. [8]

-

How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - Guidechem. Guidechem. [3]

-

What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? - LookChem. LookChem. [9]

-

Application Notes & Protocols for the Characterization of 2-(Benzylthio)-6-methylpyridine - Benchchem. BenchChem. [5]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives - Scirp.org. SCIRP. [2]

-

This compound (C12H10N2O2S) - PubChemLite. PubChemLite. [10]

-

CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents. Google Patents. [11]

-

2-Chloro-3-nitropyridine - ResearchGate. ResearchGate. [12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scirp.org [scirp.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 69212-31-3 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. Page loading... [guidechem.com]

- 10. PubChemLite - this compound (C12H10N2O2S) [pubchemlite.lcsb.uni.lu]

- 11. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Benzylthio)-3-nitropyridine

Introduction

2-(Benzylthio)-3-nitropyridine is a pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a pyridine ring substituted with a benzylthio group and a nitro group, presents a unique electronic and steric profile that is conducive to various biological activities. The synthesis and functionalization of nitropyridines are pivotal in the development of novel therapeutic agents, agrochemicals, and materials with specific optical and electronic properties.[1][2][3]

A thorough understanding of the molecular structure is paramount to elucidating its chemical reactivity, metabolic pathways, and mechanism of action. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural characterization of such molecules. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's constituent parts.

Molecular Formula: C₁₂H₁₀N₂O₂S[4][5]

Molecular Weight: 246.29 g/mol [4][5][6]

The molecule comprises three key structural motifs: a pyridine ring, a benzyl group, and a nitro group, all interconnected via a thioether linkage. Each of these components imparts characteristic signals in the various spectroscopic analyses.

Diagram of the Molecular Structure of this compound

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 2-(Benzylthio)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Benzylthio)-3-nitropyridine is a molecule of interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutics. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis. While a definitive, publicly available crystal structure for this compound has not been identified, this document serves as a detailed roadmap for researchers undertaking such a study.

Introduction

The pyridine ring and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals. The introduction of a benzylthio group at the 2-position and a nitro group at the 3-position of the pyridine ring in this compound creates a molecule with a unique electronic and steric profile. The determination of its crystal structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and potential binding modes with biological targets. This guide outlines the theoretical and practical considerations for achieving this goal.

Synthesis and Characterization

The first crucial step is the synthesis of high-purity this compound. A plausible synthetic route is the nucleophilic substitution of a suitable leaving group on the pyridine ring with benzyl mercaptan.

Proposed Synthetic Protocol

A potential synthesis method involves the reaction of 2-chloro-3-nitropyridine with benzyl mercaptan in the presence of a base.

Materials:

-

2-chloro-3-nitropyridine

-

Benzyl mercaptan

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Slowly add benzyl mercaptan (1.1 eq) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Prior to crystallization, it is essential to confirm the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₂S |

| Molecular Weight | 246.29 g/mol |

| CAS Number | 69212-31-3 |

| Melting Point | 70-72 °C |

| Appearance | Off-white to yellow solid |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Expected signals for the aromatic protons of the pyridine and benzene rings, as well as a characteristic singlet for the methylene (-CH₂-) protons.

-

¹³C NMR (CDCl₃): Resonances corresponding to the twelve carbon atoms in the molecule.

-

IR (KBr): Characteristic absorption bands for the nitro group (NO₂), C-S bond, and aromatic C-H bonds.

-

Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated molecular weight.

Crystallization

The growth of high-quality single crystals is often the most challenging aspect of crystal structure determination. Several techniques should be explored to obtain crystals suitable for X-ray diffraction.

Crystallization Techniques

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer.

Data Collection and Processing Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.

Analysis of the Crystal Structure

A thorough analysis of the determined crystal structure will provide critical information.

Molecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. This will allow for a detailed understanding of the conformation of the benzylthio group relative to the nitropyridine ring.

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular forces. The analysis will identify and characterize any hydrogen bonds, π-π stacking interactions, or other non-covalent interactions. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules.

Significance in Drug Development

A detailed understanding of the crystal structure of this compound can significantly impact drug development efforts.

Caption: The role of crystal structure in the drug development pipeline.

The precise atomic coordinates can be used in computational modeling and docking studies to predict how the molecule might bind to a specific protein target. This information is invaluable for the design of more potent and selective analogs, accelerating the lead optimization process.

Conclusion

While the crystal structure of this compound is not currently publicly available, this guide provides a comprehensive framework for its determination and analysis. The successful elucidation of this structure would be a valuable contribution to the field of medicinal chemistry, providing a solid foundation for future research and development of novel therapeutic agents based on this scaffold.

References

At the time of writing, no specific publication detailing the crystal structure of this compound was found. The following references provide general methodologies and context relevant to the procedures described in this guide.

-

Stenutz, R. 2-benzylthio-3-nitropyridine. Available at: [Link]

Unveiling the Electronic Landscape of 2-(Benzylthio)-3-nitropyridine: A Quantum Chemical Approach

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: Senior Application Scientist, Computational Chemistry Division

Abstract

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 2-(Benzylthio)-3-nitropyridine, a molecule of interest in medicinal chemistry. We detail a robust computational methodology employing Density Functional Theory (DFT) to elucidate its structural, electronic, and vibrational properties. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind the chosen computational strategies. By exploring the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted vibrational spectra, we aim to provide a foundational understanding of its reactivity, stability, and potential intermolecular interactions, which are critical parameters in modern drug design. All computational results are presented with the intent of validation against future experimental data, forming a self-validating system for ongoing research.

Introduction: The Significance of this compound and the Power of In Silico Analysis

The pyridine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a nitro group and a benzylthio substituent, as in the case of this compound (C₁₂H₁₀N₂O₂S), creates a molecule with a unique electronic profile that warrants detailed investigation. Understanding the three-dimensional structure, electron distribution, and reactive sites of this molecule is paramount for predicting its behavior in a biological system and for designing more potent and selective analogues.

Quantum chemical calculations have emerged as an indispensable tool in this endeavor, offering a window into the molecular world that can be both predictive and explanatory. By solving the Schrödinger equation through various approximations, we can model molecular properties with a high degree of accuracy, often complementing or even guiding experimental work. This guide will walk you through a complete workflow for the computational characterization of this compound.

Computational Methodology: A Justified Approach

The selection of an appropriate computational method is critical for obtaining reliable and meaningful results. For a molecule of this nature, containing both sulfur and a nitro group, a careful choice of density functional and basis set is required.

The Choice of Density Functional Theory (DFT)

Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is predicated on its well-documented success in predicting the geometries and vibrational frequencies of a wide range of organic compounds, including those with sulfur and nitro functionalities.

The Basis Set: 6-311++G(d,p)

The basis set determines the flexibility the calculation has to describe the distribution of electrons around the nuclei. We have employed the 6-311++G(d,p) basis set. Let's break down this choice:

-

6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons, which are most involved in chemical bonding and reactivity.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs, anions, and non-covalent interactions, all of which are relevant to our molecule.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for a more realistic description of bond angles and the anisotropic nature of electron density.

This combination of functional and basis set has been shown to provide reliable results for similar heterocyclic systems.

Software

All calculations were performed using the Gaussian 16 suite of programs.

Workflow for Quantum Chemical Calculations

The following diagram outlines the logical flow of the computational analysis performed in this study.

Caption: Workflow for the quantum chemical analysis of this compound.

Results and Discussion

Molecular Geometry Optimization

The initial step in our analysis was to find the most stable three-dimensional conformation of this compound. This was achieved through a geometry optimization procedure, which systematically alters the molecular structure to find a minimum on the potential energy surface. The optimized structure reveals key geometric parameters.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-S | 1.78 |

| S-CH₂ | 1.85 | |

| C-NO₂ | 1.46 | |

| N-O (avg) | 1.23 | |

| Dihedral Angles (°) | C-C-S-C | -75.4 |

| C-S-C-C | 85.2 |

The non-planar arrangement, as indicated by the dihedral angles, is a crucial feature of the molecule's ground state conformation. This has significant implications for how the molecule can interact with biological targets.

Vibrational Analysis: Predicting the IR Spectrum

A frequency calculation was performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This predicted spectrum serves as a valuable tool for experimentalists in identifying and characterizing the compound. While an experimental spectrum for direct comparison is not publicly available at the time of this writing, the predicted spectrum provides a strong foundation for future validation.

Table 2: Predicted Major Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | C-H stretch | Aromatic C-H stretching |

| ~2950 | C-H stretch | Methylene (-CH₂-) stretching |

| ~1580 | C=C/C=N stretch | Pyridine ring stretching |

| ~1520 | NO₂ asymmetric stretch | Asymmetric stretching of the nitro group |

| ~1350 | NO₂ symmetric stretch | Symmetric stretching of the nitro group |

| ~1100 | C-N stretch | Stretching of the C-NO₂ bond |

| ~700 | C-S stretch | Stretching of the thioether bond |

The characteristic asymmetric and symmetric stretches of the nitro group are predicted to be strong absorptions, providing clear markers for experimental identification.

Frontier Molecular Orbitals (FMOs): Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

Table 3: Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.44 |

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. The calculated gap of 4.44 eV indicates a molecule of moderate reactivity.

The distribution of the HOMO and LUMO provides further insight:

-

HOMO: The HOMO is primarily localized on the benzylthio moiety, particularly the sulfur atom and the phenyl ring. This suggests that this region is the most susceptible to electrophilic attack.

-

LUMO: The LUMO is predominantly distributed over the nitropyridine ring, especially the nitro group. This indicates that this part of the molecule is the most likely site for nucleophilic attack.

This separation of the HOMO and LUMO onto different parts of the molecule is characteristic of a "push-pull" system and has significant implications for its potential as a pharmacophore.

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It is a valuable tool for identifying sites of electrophilic and nucleophilic attack.

The MEP map of this compound reveals:

-

Negative Potential (Red/Yellow): The most negative regions are concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the areas most susceptible to electrophilic attack.

-

Positive Potential (Blue): The most positive regions are located around the hydrogen atoms of the pyridine and phenyl rings.

-

Neutral Potential (Green): The benzyl group exhibits a relatively neutral potential.

This visualization corroborates the findings from the FMO analysis, highlighting the electron-withdrawing nature of the nitropyridine ring and the electron-donating potential of the benzylthio group.

Natural Bond Orbital (NBO) Analysis: Delving into Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. Key findings from the NBO analysis of this compound include:

-

Natural Atomic Charges: The analysis reveals a significant negative charge on the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, while the sulfur atom carries a slight positive charge.

-

Intramolecular Charge Transfer: The NBO analysis quantifies the delocalization of electron density from the lone pairs of the sulfur atom to the antibonding orbitals of the nitropyridine ring. This intramolecular charge transfer contributes to the overall stability of the molecule and its electronic properties.

Conclusion: A Foundation for Future Research

This guide has detailed a comprehensive quantum chemical investigation of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The results provide a robust model of the molecule's geometry, electronic structure, and vibrational properties.

The key takeaways for drug development professionals are:

-

The molecule possesses distinct electron-rich (nitropyridine) and electron-donating (benzylthio) regions, suggesting a potential for specific intermolecular interactions.

-

The HOMO-LUMO gap indicates moderate reactivity, a desirable trait for many drug candidates.

-

The predicted IR spectrum provides a clear set of markers for the experimental identification and characterization of this compound and its derivatives.

The computational data presented herein serves as a foundational dataset for future research, including molecular docking studies, quantitative structure-activity relationship (QSAR) modeling, and the rational design of new analogues with enhanced biological activity. The protocols and analyses outlined in this guide are intended to be a self-validating system, with the expectation that these theoretical predictions will be rigorously tested and confirmed by experimental data.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Benzylthio)-3-nitropyridine

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

In the landscape of modern drug discovery and development, the imperative to comprehensively characterize the physicochemical properties of new chemical entities (NCEs) cannot be overstated. Among these properties, thermal stability is a critical parameter that dictates not only the shelf-life and storage conditions of an active pharmaceutical ingredient (API) but also ensures the safety of manufacturing processes, particularly during stages involving heating, drying, or milling. The presence of energetic functional groups, such as the nitro group in 2-(Benzylthio)-3-nitropyridine, necessitates a rigorous and proactive approach to thermal hazard assessment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the thermal stability and decomposition profile of this compound. By leveraging established thermoanalytical techniques and a deep understanding of chemical structure-reactivity relationships, we can anticipate and mitigate potential thermal risks, ensuring the safe and efficient progression of this promising pyridine derivative through the development pipeline.

Introduction to this compound: A Profile

This compound is a pyridine derivative with the chemical formula C₁₂H₁₀N₂O₂S and a molecular weight of 246.29 g/mol .[1][2][3][4] Its structure, featuring a pyridine ring substituted with a benzylthio group and a nitro group, suggests its potential utility as a scaffold in medicinal chemistry. Pyridine and its derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities.[5][6][7] The incorporation of a sulfur-containing moiety and a nitro group can significantly influence the molecule's electronic properties, reactivity, and metabolic profile.

The presence of the nitro group, in particular, raises considerations regarding the compound's energetic properties and thermal stability. Nitroaromatic compounds are a well-known class of energetic materials, and their decomposition can be exothermic and, in some cases, explosive.[8][9][10][11] Therefore, a thorough understanding of the thermal behavior of this compound is a non-negotiable prerequisite for its safe handling and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [1][3] |

| Molecular Weight | 246.29 g/mol | [1][3] |

| Melting Point | 70-72 °C | |

| Appearance | Solid | |

| CAS Number | 69212-31-3 | [1][2][3][4] |

The Cornerstone of Thermal Analysis: Methodologies and Experimental Design

The investigation of thermal stability and decomposition is primarily conducted using a suite of thermoanalytical techniques. The two most fundamental and informative methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13][14][15][16][17][18]

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] This technique is indispensable for determining the onset temperature of decomposition, the number of decomposition stages, and the residual mass upon completion of the decomposition process.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Data Acquisition: Record the mass loss and temperature data throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve). The DTG curve highlights the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] It provides information on melting, crystallization, solid-solid transitions, and the enthalpy of decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a pinhole lid can allow for the escape of gaseous decomposition products.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the final decomposition event observed in the TGA.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Identify endothermic (melting) and exothermic (decomposition) peaks. Integrate the peak areas to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp).

Anticipated Thermal Profile and Decomposition Pathway

While specific experimental data for this compound is not yet publicly available, we can hypothesize its thermal behavior based on the known properties of related compounds.

Expected TGA and DSC Results

Based on its melting point of 70-72 °C, the DSC thermogram is expected to show a sharp endothermic peak in this range, corresponding to the melting of the solid. Following the melting, the compound is likely to remain stable for a certain temperature range before the onset of decomposition. For many nitropyridine derivatives, decomposition begins at temperatures above 150-200 °C.[6][8]

The decomposition process is anticipated to be exothermic, as is typical for nitro compounds.[10] The TGA curve would likely show a significant mass loss, potentially in one or multiple stages, corresponding to the fragmentation of the molecule.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | Expected Value | Technique | Significance |

| Melting Point (Tₘ) | ~70-72 °C | DSC | Confirms identity and purity |

| Onset of Decomposition (Tₒ) | > 150 °C | TGA/DSC | Defines the upper limit of thermal stability |

| Peak Decomposition Temperature (Tₚ) | > 200 °C | TGA (DTG)/DSC | Indicates the temperature of maximum decomposition rate |

| Enthalpy of Decomposition (ΔHₔₑ꜀ₒₘₚ) | Highly Exothermic | DSC | Quantifies the energy released during decomposition |

| Mass Loss | Significant | TGA | Indicates the extent of decomposition to volatile products |

Proposed Decomposition Mechanisms

The decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule. Potential initial steps include:

-

C-S Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-sulfur bond to form benzyl and 3-nitro-2-pyridylthio radicals or ions.

-

C-N Bond Cleavage: Scission of the C-NO₂ bond, a common initiation step in the decomposition of nitroaromatic compounds, leading to the formation of a pyridyl radical and nitrogen dioxide (NO₂).

-

S-C(benzyl) Bond Cleavage: Breakage of the sulfur-benzyl bond.

Following the initial bond cleavage, a cascade of secondary reactions would occur, leading to the formation of various gaseous products such as NOx, SO₂, CO, CO₂, and a solid carbonaceous residue. The identification of these decomposition products would require more advanced techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Visualization of Experimental Workflow and Decomposition

To clearly illustrate the proposed experimental approach and the potential decomposition pathway, the following diagrams are provided.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed decomposition pathway.

Implications for Drug Development and Safety

A comprehensive understanding of the thermal stability of this compound is paramount for several aspects of its development:

-

Process Safety: The exothermic nature of the decomposition highlights the potential for thermal runaway reactions if the compound is subjected to temperatures exceeding its decomposition onset. This information is crucial for defining safe operating temperatures for processes such as drying, milling, and formulation. The potential for the formation of toxic decomposition products also needs to be considered.[19][20]

-

Storage and Handling: The thermal stability data will inform the recommended storage conditions to ensure the compound's integrity and prevent degradation over time.

-

Formulation Development: Knowledge of the melting point and any polymorphic transitions is essential for developing stable and bioavailable drug formulations.

-

Regulatory Compliance: Regulatory agencies require thorough characterization of the physicochemical properties of NCEs, including their thermal stability, as part of the drug approval process.

Conclusion: A Call for Experimental Verification

This guide has outlined a comprehensive strategy for the investigation of the thermal stability and decomposition of this compound. While we have provided a scientifically grounded, hypothetical thermal profile based on the known behavior of related chemical structures, it is imperative that these predictions are confirmed through rigorous experimental work. The protocols and analytical approaches detailed herein provide a robust framework for such an investigation. By undertaking these studies, researchers can ensure the safe and efficient development of this compound, unlocking its full therapeutic potential while mitigating any associated thermal risks.

References

-

Thermogravimetric analysis (TGA) curves of Ac‐CNImPy and PXZ‐CNImPy. - ResearchGate. [Link]

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives - Scirp.org. [Link]

-

Differential scanning calorimetry (DSC) of the sulfur polymer at the... - ResearchGate. [Link]

-

Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization - MDPI. [Link]

-

INVESTIGATION OF THE POLYMORPHISM OF SULFATHIAZOLE BY A COMBINED DSC-HSM WITH IMAGE ANALYSIS APPROACH - Loughborough University Research Repository. [Link]

-

Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - MDPI. [Link]

-

Differential scanning calorimetry - Wikipedia. [Link]

-

Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC. [Link]

-

Differential Scanning Calorimetry - Particle Technology Labs. [Link]

-

Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations | Request PDF - ResearchGate. [Link]

-

Differential scanning calorimetric (DSC) curve for pure sulfur at a heating rate of 5 deg min À1 . … - ResearchGate. [Link]

-

2-benzylthio-3-nitropyridine - Stenutz. [Link]

-

Chemistry and thermal decomposition of trinitropyrazoles - ResearchGate. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

-

Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals - PubMed. [Link]

-

Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals | Request PDF - ResearchGate. [Link]

-

Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose - PubMed. [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-benzylthio-3-nitropyridine [stenutz.eu]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 69212-31-3 [amp.chemicalbook.com]

- 5. scirp.org [scirp.org]

- 6. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. particletechlabs.com [particletechlabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(Benzylthio)-3-nitropyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(benzylthio)-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is designed for researchers, scientists, and drug development professionals, offering in-depth theoretical principles governing solubility and detailed, field-proven experimental protocols for its determination. While specific experimental solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and practical methodologies to conduct such assessments accurately and efficiently. The protocols described herein are self-validating and grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction to this compound and its Solubility

This compound is a pyridine derivative with the chemical formula C₁₂H₁₀N₂O₂S and a molecular weight of 246.29 g/mol .[1] It exists as a solid at room temperature, with a melting point in the range of 70-72 °C.[2][3] The structure, featuring a pyridine ring, a nitro group, and a benzylthio substituent, imparts a degree of polarity and specific physicochemical characteristics that are crucial in its applications, particularly in the synthesis of novel pharmaceutical compounds.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical parameter in drug development. It influences bioavailability, formulation strategies, and the choice of solvents for synthesis and purification processes.[4] A thorough understanding of its solubility profile in various organic solvents is therefore paramount for its effective utilization in research and development.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][4][5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The overall polarity of an organic molecule is a composite of its non-polar hydrocarbon framework and the presence of polar functional groups.

For this compound, the molecule possesses both non-polar (benzyl group) and polar (nitropyridine moiety) characteristics. The nitrogen and oxygen atoms in the nitropyridine ring introduce polarity and the capacity for dipole-dipole interactions. Computational predictions, such as a LogP value between 3.28 and 3.42, suggest a lipophilic nature, indicating a higher affinity for organic solvents over water.[1]

Key intermolecular forces influencing solubility include:

-

Van der Waals forces: Present in all molecules, these are the primary forces of attraction between non-polar molecules.

-

Dipole-dipole interactions: Occur between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving hydrogen and a highly electronegative atom (N, O, or F). While this compound does not have hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

The interplay of these forces between solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of dissolution. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental methods. The following section details established protocols for measuring the solubility of organic compounds like this compound. Good laboratory practice is essential for obtaining reliable and reproducible results.[2][6]

Equilibrium Shake-Flask Method

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Volumetric flasks

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol:

-

Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[8][9]

Objective: To quantify the concentration of this compound in the saturated solvent samples.

Protocol:

-

Method Development: Develop a suitable HPLC method for this compound. This will typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The detector is usually a UV detector set at a wavelength where the compound has maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the peak area for the sample and use the calibration curve to calculate the concentration of this compound in the diluted sample.

Quantification by UV-Vis Spectrophotometry

This method is a simpler and faster alternative to HPLC, provided that this compound has a suitable chromophore and the solvent does not interfere with its absorbance.[10][11]

Objective: To quantify the concentration of this compound using its absorbance of UV-Vis light.

Protocol:

-

Determine Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent across the UV-Vis spectrum to identify the wavelength of maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve, which should be linear according to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λmax.

-

Concentration Determination: Use the absorbance of the sample and the calibration curve to determine the concentration of this compound.

Diagram of the Analytical Workflow:

Caption: General workflow for quantification using HPLC or UV-Vis.

Illustrative Solubility Data

As previously mentioned, specific experimental solubility data for this compound is not widely available in the public domain. The following table provides a hypothetical solubility profile in a range of common organic solvents, based on the compound's predicted lipophilicity and the "like dissolves like" principle. This table is for illustrative purposes only and should be confirmed by experimental measurement.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility Category | Hypothetical Solubility (mg/mL at 25°C) |

| Hexane | 1.88 (Non-polar) | Sparingly Soluble | < 1 |

| Toluene | 2.38 (Non-polar) | Soluble | 10 - 50 |

| Dichloromethane | 9.08 (Polar aprotic) | Very Soluble | > 100 |

| Acetone | 20.7 (Polar aprotic) | Very Soluble | > 100 |

| Ethyl Acetate | 6.02 (Polar aprotic) | Soluble | 50 - 100 |

| Isopropanol | 19.9 (Polar protic) | Soluble | 10 - 50 |

| Ethanol | 24.5 (Polar protic) | Soluble | 10 - 50 |

| Methanol | 32.7 (Polar protic) | Sparingly Soluble | 1 - 10 |

| Acetonitrile | 37.5 (Polar aprotic) | Soluble | 50 - 100 |

| Dimethyl Sulfoxide (DMSO) | 46.7 (Polar aprotic) | Very Soluble | > 100 |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a solid theoretical foundation with detailed, practical experimental protocols, researchers are well-equipped to generate high-quality, reliable solubility data. Such data is indispensable for the informed progression of research and development projects involving this important chemical entity, from reaction optimization to formulation development. The principles and methodologies outlined here are broadly applicable to a wide range of organic compounds, making this guide a valuable resource for the scientific community.

References

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Stenutz. (n.d.). 2-benzylthio-3-nitropyridine. Retrieved from [Link]

-

Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ACS Publications. (n.d.). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Retrieved from [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Discovery and first synthesis of 2-(Benzylthio)-3-nitropyridine

An In-depth Technical Guide to the Synthesis and Properties of 2-(Benzylthio)-3-nitropyridine

A Note from the Senior Application Scientist: While this compound is a known compound, cataloged under CAS Number 69212-31-3, a definitive publication detailing its "discovery" or "first synthesis" is not prominent in the scientific literature. This is common for foundational compounds that can be synthesized via highly reliable and well-established reactions. This guide, therefore, presents the most chemically sound and widely accepted synthetic route—Nucleophilic Aromatic Substitution (SNAr)—grounded in authoritative chemical principles. We will proceed as if designing the synthesis from scratch, explaining the causality behind each decision to provide a robust, field-proven protocol.

Introduction and Strategic Overview

This compound is a heterocyclic compound featuring a pyridine core functionalized with a nitro group and a benzylthio ether. The strategic placement of the electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate in medicinal chemistry and materials science. Specifically, the nitro group activates the 2-position for nucleophilic attack, providing a reliable handle for introducing diverse functionalities.

This guide details the synthesis, purification, and characterization of this compound, focusing on the underlying chemical principles that ensure a successful and reproducible outcome.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and efficient method for preparing this compound is through the SNAr reaction of 2-chloro-3-nitropyridine with benzyl mercaptan.

Rationale for Pathway Selection

-

Electrophilicity of the Pyridine Ring: The pyridine nitrogen and the adjacent nitro group are potent electron-withdrawing groups. They act synergistically to decrease the electron density of the aromatic ring, particularly at the C2 and C4 positions, making it highly susceptible to attack by nucleophiles.[1][2]

-

Leaving Group Aptitude: The chloride atom at the C2 position is an excellent leaving group, facilitating the substitution reaction.

-

Nucleophilicity of the Thiol: Benzyl mercaptan is readily deprotonated by a mild base to form the benzyl thiolate anion (BnS⁻). Thiolates are exceptionally potent nucleophiles, especially for SNAr reactions, ensuring high reaction efficiency.[3][4]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The benzyl thiolate anion attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination and Aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

The diagram below illustrates the accepted SNAr mechanism.

Caption: The S-N-Ar mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | 10.0 | 1.59 g | Electrophile |

| Benzyl Mercaptan | 100-53-8 | 124.21 | 11.0 | 1.37 g (1.28 mL) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 2.07 g | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 20 mL | Solvent |

Step-by-Step Methodology

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol). Add 20 mL of N,N-Dimethylformamide (DMF) and stir the suspension under a nitrogen atmosphere.

-

Nucleophile Addition: Add benzyl mercaptan (1.28 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature over 5 minutes.

-

Reaction Monitoring: Heat the reaction mixture to 50°C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-chloro-3-nitropyridine spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up and Extraction: Once the reaction is complete, cool the flask to room temperature and pour the contents into a beaker containing 100 mL of ice-water. A yellow solid may precipitate. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution (2 x 20 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 95:5 to 80:20) to afford the pure product as a yellow solid.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Property | Expected Value | Source |

| Appearance | Yellow Solid | [5] |

| Molecular Formula | C₁₂H₁₀N₂O₂S | [6] |

| Molecular Weight | 246.29 g/mol | [6] |

| Melting Point | 70-72 °C | [5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5 (dd, 1H), 8.2 (dd, 1H), 7.4-7.2 (m, 5H), 7.1 (dd, 1H), 4.5 (s, 2H) | Predicted |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160, 154, 150, 136, 129, 128.5, 127.5, 120, 35 | Predicted |

| Mass Spec (ESI+) | m/z: 247.05 [M+H]⁺, 269.03 [M+Na]⁺ | Predicted |

Safety and Handling

-

Benzyl Mercaptan: Possesses an extremely strong and unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood.[7] Glassware should be decontaminated with bleach solution before removal from the hood.

-

2-Chloro-3-nitropyridine: Is an irritant. Avoid contact with skin and eyes.

-

DMF: Is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Potential Applications and Conclusion

This compound serves as a versatile synthetic intermediate. The nitro group can be reduced to an amine, which can then be diazotized or acylated, providing a gateway to a wide range of 2,3-disubstituted pyridine derivatives. Such scaffolds are of significant interest in the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive, logically structured protocol for the synthesis of this compound based on the robust and predictable SNAr reaction. By explaining the causality behind the experimental choices, this document serves as a reliable resource for researchers in organic and medicinal chemistry.

References

-

2-Mercaptopyridine - Wikipedia . Wikipedia.

-

This compound 98 69212-31-3 - Sigma-Aldrich . Sigma-Aldrich.

-

This compound | 69212-31-3 - ChemScene . ChemScene.

-

2-benzylthio-3-nitropyridine - Stenutz . Stenutz.

-

This compound | 69212-31-3 - ChemicalBook . ChemicalBook.

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles . MDPI.

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols . PubMed.

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate . ResearchGate.

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles . PMC - PubMed Central.

-

Propanenitrile, 3-mercapto- - Organic Syntheses Procedure . Organic Syntheses.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 69212-31-3 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Chemical Reactivity of the Nitro Group in 2-(Benzylthio)-3-nitropyridine

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the nitro group in 2-(benzylthio)-3-nitropyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The strategic positioning of the nitro group at the 3-position of the pyridine ring, flanked by a benzylthio substituent at the 2-position, imparts a unique and exploitable reactivity profile. This guide delves into the two primary modes of reactivity of the nitro group: its role as a potent activating group and a potential nucleofuge in nucleophilic aromatic substitution (SNAr) reactions, and its susceptibility to chemoselective reduction to the corresponding amine. We will explore the underlying mechanistic principles, provide detailed experimental protocols for key transformations, and discuss the synthetic utility of the resulting products in the context of medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged motif in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, rendering it susceptible to a range of chemical transformations. In this compound, the electron-withdrawing nature of the nitro group, coupled with the electronic influence of the pyridine nitrogen, creates a highly electron-deficient aromatic system. This electronic landscape is the cornerstone of its reactivity, making it a valuable intermediate for the synthesis of more complex and functionally diverse molecules.[1]

The benzylthio group at the 2-position further modulates the reactivity of the pyridine ring and introduces a handle for potential further modifications. Understanding and harnessing the chemical behavior of the nitro group in this specific molecular context is paramount for its effective utilization in synthetic campaigns.

Nucleophilic Aromatic Substitution (SNAr): The Nitro Group as an Activator and Leaving Group

The electron-deficient nature of the 3-nitropyridine ring system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 3-position, along with the ring nitrogen, powerfully activates the positions ortho and para to it for nucleophilic attack.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, a leaving group is expelled, and the aromaticity of the pyridine ring is restored.

In the case of this compound, nucleophilic attack can occur at positions 2, 4, and 6. However, the presence of the benzylthio group at the 2-position and the strong activation by the nitro group at the 3-position make the 2- and 4-positions the most likely sites of attack. Interestingly, under certain conditions, the nitro group itself can act as a leaving group (nucleofuge), a phenomenon that has been observed in reactions of 3-nitropyridines with strong nucleophiles like thiols.[2]

Diagram: SNAr Mechanism on this compound

Sources

Investigating the electrophilic and nucleophilic sites of 2-(Benzylthio)-3-nitropyridine

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(Benzylthio)-3-nitropyridine

Abstract